(E)-N-(4-amino-2-methylquinolin-6-yl)-3-(2-chlorophenyl)prop-2-enamide
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Overview
Description
(E)-N-(4-amino-2-methylquinolin-6-yl)-3-(2-chlorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-amino-2-methylquinolin-6-yl)-3-(2-chlorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Amino Group: The amino group at the 4-position can be introduced through nitration followed by reduction or direct amination.
Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be introduced through a condensation reaction between an appropriate aldehyde and an amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-amino-2-methylquinolin-6-yl)-3-(2-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the prop-2-enamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield reduced quinoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, suggesting potential therapeutic applications.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4-amino-2-methylquinolin-6-yl)-3-(2-chlorophenyl)prop-2-enamide would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline derivatives.
Chloroquine: A well-known antimalarial drug that shares the quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
(E)-N-(4-amino-2-methylquinolin-6-yl)-3-(2-chlorophenyl)prop-2-enamide is unique due to the specific substitution pattern on the quinoline core and the presence of the prop-2-enamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C19H16ClN3O |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
(E)-N-(4-amino-2-methylquinolin-6-yl)-3-(2-chlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H16ClN3O/c1-12-10-17(21)15-11-14(7-8-18(15)22-12)23-19(24)9-6-13-4-2-3-5-16(13)20/h2-11H,1H3,(H2,21,22)(H,23,24)/b9-6+ |
InChI Key |
MLKVGBZASWPPOU-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)/C=C/C3=CC=CC=C3Cl)N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C=CC3=CC=CC=C3Cl)N |
Origin of Product |
United States |
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